molecular formula C9H9ClO4S B082188 Ethyl 4-(chlorosulfonyl)benzoate CAS No. 10486-51-8

Ethyl 4-(chlorosulfonyl)benzoate

Cat. No. B082188
CAS RN: 10486-51-8
M. Wt: 248.68 g/mol
InChI Key: MRNJSMNKWNPSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H9ClO4S . It has an average mass of 248.683 Da and a monoisotopic mass of 247.991013 Da .


Synthesis Analysis

Ethyl 4-(chlorosulfonyl)benzoate and related compounds can be synthesized through various chemical reactions. The synthesis involves specific reactants and conditions to yield the desired compound. For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions.


Molecular Structure Analysis

The molecular structure of Ethyl 4-(chlorosulfonyl)benzoate is characterized by X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems.


Chemical Reactions Analysis

Ethyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.


Physical And Chemical Properties Analysis

The physical properties of Ethyl 4-(chlorosulfonyl)benzoate, such as melting point, solubility, and crystalline structure, are determined through experimental studies. The chemical properties, including its reactivity, stability, and interactions with other chemical entities, are key to its applications in synthetic chemistry and materials science.

Scientific Research Applications

Material Science and Polymer Chemistry

Specific Scientific Field

Material science explores the properties and applications of materials, including polymers.

Application Summary

Ethyl 4-(chlorosulfonyl)benzoate participates in polymerization reactions, leading to functionalized polymers with specific properties.

Experimental Procedures

Results and Outcomes

These are just three of the six applications. If you’d like to explore additional fields, feel free to ask! 😊

Sigma-Aldrich: Ethyl 4-(chlorosulfonyl)benzoate Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-dione heterocycles Ambeed: Ethyl 4-(chlorosulfonyl)benzoate

Safety And Hazards

Ethyl 4-(chlorosulfonyl)benzoate is classified as a dangerous substance. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNJSMNKWNPSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394844
Record name 4-Chlorosulfonyl-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(chlorosulfonyl)benzoate

CAS RN

10486-51-8
Record name Benzoic acid, 4-(chlorosulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorosulfonyl-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A round bottom flask, fitted with a magnetic stir bar and a hose adapter connected to a source of nitrogen gas, was charged with a solution of potassium 4-ethoxycarbonylbenzenesulfonate (75.1 g) dissolved in a 3:1 (v/v) mixture of acetonitrile (300 mL) and sulfolane (100 mL). As the solution was stirred, POCl3 (55 mL) was added slowly and the stirring mixture was heated at 75° C. under a nitrogen atmosphere for 3 hours. The heterogeneous reaction mixture was allowed to cool to room temperature and was then concentrated using a rotary evaporator. The flask was then cooled in an ice bath and ice was added to the mixture in the flask. The product crystallized as a white solid and was filtered and washed with cold deionized water. The product was dried under vacuum at room temperature and 3 mmHg for 2 hours to afford 76 g of white solid.
Name
potassium 4-ethoxycarbonylbenzenesulfonate
Quantity
75.1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(chlorosulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(chlorosulfonyl)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(chlorosulfonyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(chlorosulfonyl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(chlorosulfonyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(chlorosulfonyl)benzoate

Citations

For This Compound
4
Citations
Y Fu, QK Wu, Z Du - European Journal of Organic Chemistry, 2021 - Wiley Online Library
An efficient, general, inexpensive, and environmentally friendly photosynthesis of sulfonamides via visible light promoted debenzylative sulfonylation of tertiary benzylamines is …
AA Volkov, DI Bugaenko, AV Bogdanov… - The Journal of …, 2022 - ACS Publications
Reactions of acceptor-substituted aryl iodides and bromides with potassium thiocarboxylates under white light irradiation allow for the preparation of S-aryl thioesters including …
Number of citations: 8 pubs.acs.org
JA Spicer, CK Miller, PD O'Connor, J Jose… - European Journal of …, 2017 - Elsevier
The structure-activity relationships for a series of arylsulphonamide-based inhibitors of the pore-forming protein perforin have been explored. Perforin is a key component of the human …
Number of citations: 7 www.sciencedirect.com
A Xu, F He, X Zhang, X Li, Y Ran, C Wei, CJ Chou… - Bioorganic …, 2020 - Elsevier
In order to develop multitarget-directed ligands as potential treatments for Alzheimer’s disease, twenty-eight new tacrine-hydroxamate derivatives were designed, synthesized, and …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.